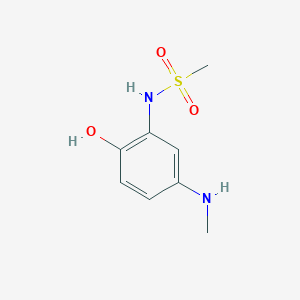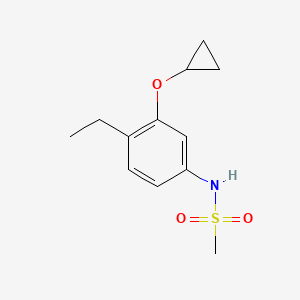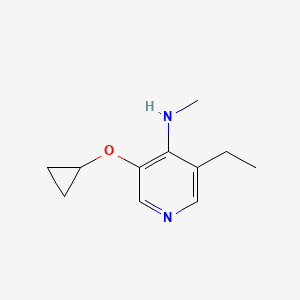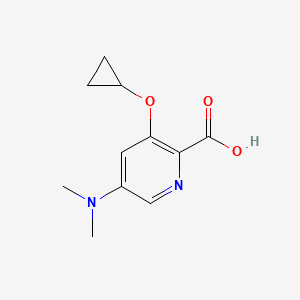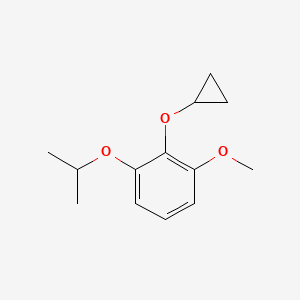
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene is an organic compound with the molecular formula C13H18O3 It is a derivative of benzene, featuring cyclopropoxy, isopropoxy, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have suitable substituents for further functionalization.
Isopropoxylation: The isopropoxy group is introduced via nucleophilic substitution reactions, using isopropyl alcohol and a suitable leaving group.
Methoxylation: The methoxy group is added through methylation reactions, typically using methanol and a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The functional groups (cyclopropoxy, isopropoxy, and methoxy) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols.
Applications De Recherche Scientifique
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses and activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropoxy-2-isopropoxy-3-methoxybenzene: This compound has a similar structure but differs in the position of the functional groups.
2-Cyclopropoxy-1-isopropyl-3-methoxybenzene: Another structurally related compound with slight variations in the substituents.
Uniqueness
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-cyclopropyloxy-1-methoxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-12-6-4-5-11(14-3)13(12)16-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
Clé InChI |
YBFRDEHRHBSJCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1OC2CC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




